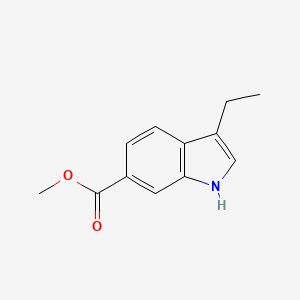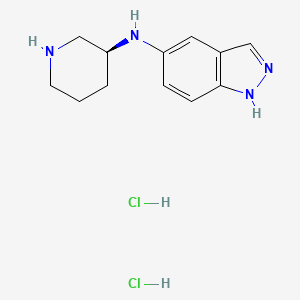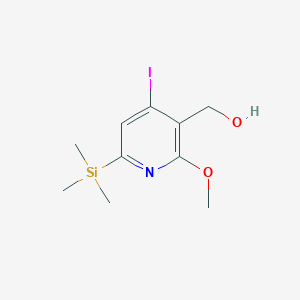
methyl 3-ethyl-1H-indole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-ethyl-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 3-ethyl-1H-indole-6-carboxylate, often involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Heck reaction, which uses palladium-catalyzed coupling of aryl halides with alkenes .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-ethyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
methyl 3-ethyl-1H-indole-6-carboxylate has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 3-ethyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, influencing biological processes such as cell signaling and gene expression . The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
1-methylindole-3-carboxylic acid: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with significant biological functions.
6-methyl-1H-indole-3-carboxylic acid ethyl ester: A closely related compound with similar chemical properties.
Uniqueness
methyl 3-ethyl-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 3-position and the ester group at the 6-position can affect its interaction with molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
methyl 3-ethyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-8-7-13-11-6-9(12(14)15-2)4-5-10(8)11/h4-7,13H,3H2,1-2H3 |
Clave InChI |
VYEXLWIXNARQNX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC2=C1C=CC(=C2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8555135.png)



![2h-Benzo[d]imidazol-2-one,5-chloro-1,3-dihydro-1-(4-piperidinyl)-,hydrochloride](/img/structure/B8555161.png)
![2-[4-Bromo-3-(bromomethyl)phenyl]-pyrimidine](/img/structure/B8555173.png)


![[4-(3-Amino-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8555197.png)


![Ethyl 2-[(4-formyl-2-nitrophenyl)sulfanyl]acetate](/img/structure/B8555225.png)
![2-Methyl-1-[(2-methyl-2-propen-1-yl)oxy]-2-propanamine](/img/structure/B8555233.png)

